molecular formula C9H18ClNO2 B2890629 (3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride CAS No. 2490344-63-1

(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride

Cat. No. B2890629
CAS RN: 2490344-63-1
M. Wt: 207.7
InChI Key: IMLPUHBSJWBPGK-KVZVIFLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
BenchChem offers high-quality (3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications :The study of reaction mechanisms involving similar compounds provides a foundation for synthetic chemistry applications. For instance, the reaction of 2,3-dioxo-4-(N,N-dimethylaminomethylene)hexahydroazepine with hydroxylamine yields various compounds depending on the conditions, illustrating the versatility of azepine derivatives in synthesis R. G. Glushkov, T. V. Stezhko, 1978.

Molecular Structure Analysis :The molecular structure and supramolecular assemblies of benzazepine derivatives have been analyzed, providing insights into their chemical behavior and potential applications in medicinal chemistry Lina M. Acosta et al., 2015.

X-Ray Diffraction and Vibrational Circular Dichroism :The absolute configurations of enantiomers of a cyclic urea derivative, structurally related to the query compound, were elucidated using X-ray diffraction and vibrational circular dichroism, demonstrating the importance of such compounds in stereochemical studies Dragos Gherase et al., 2012.

Synthetic Pathways and Antimicrobial Activity :Synthetic pathways leading to novel uracil derivatives starting from similar azepine compounds have been explored, highlighting their potential in developing antimicrobial agents A. A. Al-Turkistani et al., 2011.

Antioxidant Capacity Monitoring :The development of methods for measuring antioxidant activity, where compounds similar to the query are used as part of the methodology, underscores the relevance of these chemicals in food science and nutrition V. Fogliano et al., 1999.

properties

IUPAC Name

(3aS,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)11-7-3-5-10-6-4-8(7)12-9;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLPUHBSJWBPGK-KVZVIFLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CCNCCC2O1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CCNCC[C@@H]2O1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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